3-Methoxypyrrolidin-1-amine

Descripción

Molecular Formula and Stereochemical Configuration

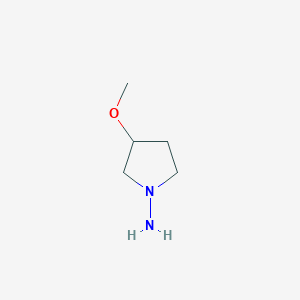

3-Methoxypyrrolidin-1-amine has the molecular formula C₅H₁₂N₂O , with a molar mass of 116.16 g/mol and a CAS registry number of 887591-13-1 . The compound consists of a five-membered pyrrolidine ring substituted with a methoxy group (-OCH₃) at the 3-position and an amine group (-NH₂) at the 1-position (Figure 1).

The stereochemical configuration of the compound is not explicitly defined in available literature. The absence of stereochemical indicators in its SMILES notation (COC1CCN(C1)N ) and InChI descriptor (InChI=1S/C5H12N2O/c1-8-5-2-3-7(6)4-5/h5H,2-4,6H2,1H3 ) suggests that the compound may exist as a racemic mixture or that stereochemical data remain uncharacterized. Computational models predict a chair-like conformation for the pyrrolidine ring, with the methoxy group adopting an equatorial orientation to minimize steric strain.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂N₂O |

| Molar Mass (g/mol) | 116.16 |

| CAS Number | 887591-13-1 |

| Predicted Ring Conformation | Chair-like (equatorial -OCH₃) |

SMILES Notation and InChI Descriptor Analysis

The SMILES notation COC1CCN(C1)N encodes the compound’s structure as follows:

- C : Pyrrolidine ring (five-membered nitrogen-containing cycle).

- OCH₃ : Methoxy group at position 3.

- N : Primary amine at position 1.

The InChI string InChI=1S/C5H12N2O/c1-8-5-2-3-7(6)4-5/h5H,2-4,6H2,1H3 provides additional structural insights:

- Main layer : Describes connectivity (atom sequence: 1 O, 5 C, 2 N).

- Hydrogen layer : Specifies 12 hydrogens, including two on the amine group.

- Charge layer : Neutral charge state.

Comparative analysis with the structural isomer 1-methoxypyrrolidin-3-amine (InChI=1S/C5H12N2O/c1-8-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3 ) highlights positional differences in methoxy and amine groups, which influence electronic distribution and reactivity.

X-ray Crystallographic Data and Conformational Studies

No experimental X-ray crystallographic data for this compound are available in published literature. However, computational studies predict key structural parameters:

- Bond lengths : C-N (1.45–1.49 Å), C-O (1.43 Å).

- Dihedral angles : N-C3-O-C (63.0°), indicating torsional strain between the methoxy group and pyrrolidine ring.

Predicted collision cross-section (CCS) values for adducts, such as [M+H]+ (123.1 Ų) and [M+Na]+ (130.0 Ų), suggest a compact molecular geometry in gas-phase analyses. Comparative studies with 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline (monoclinic space group P21/c) reveal that pyrrolidine derivatives often exhibit intermolecular hydrogen bonding, which may stabilize this compound in solid-state configurations.

Comparative Analysis with Related Pyrrolidine Derivatives

This compound shares structural motifs with bioactive pyrrolidine derivatives (Table 1):

Key differences include:

- Substituent position : The 3-methoxy group in this compound enhances electron density at the ring’s nitrogen, favoring nucleophilic reactions compared to 1-methoxy isomers.

- Hybrid structures : Derivatives like 2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine exhibit increased steric bulk, altering binding affinities in medicinal chemistry applications.

Propiedades

IUPAC Name |

3-methoxypyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-8-5-2-3-7(6)4-5/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGLCGJGHWSXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677450 | |

| Record name | 3-Methoxypyrrolidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-13-1 | |

| Record name | 3-Methoxy-1-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypyrrolidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrrolidin-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxypyrrolidine with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, such as a nitro or nitrile derivative, in the presence of a suitable catalyst like palladium on carbon. This method ensures efficient conversion and scalability for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxypyrrolidin-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into more saturated amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of more saturated amine derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Methoxypyrrolidin-1-amine is explored for its potential as a pharmaceutical intermediate. Its structural characteristics suggest possible biological activities, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, making it a candidate for drug development targeting various diseases.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

Case Study : Research indicates that derivatives of this compound exhibit promising results in modulating serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of complex molecules. Its versatility allows chemists to create various derivatives that can lead to novel compounds with unique properties.

Applications Include :

- Synthesis of Agonists/Antagonists : Utilized in developing compounds that act on specific biological targets.

- Building Block for Agrochemicals : Its reactivity makes it suitable for creating pesticides and herbicides.

Industrial Applications

The compound is also used in industrial chemistry for producing dyes, agrochemicals, and other chemical products. Its ability to undergo various chemical reactions enhances its utility in manufacturing processes.

Mecanismo De Acción

The mechanism of action of 3-Methoxypyrrolidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

Key Observations :

- For example, 1-Cyclopropylpyrrolidin-3-amine (126.20 g/mol) has a larger hydrophobic substituent, which may reduce solubility .

- Steric and Electronic Properties : The electron-donating methoxy group could modulate reactivity in coupling reactions, as seen in , where similar amines participate in copper-catalyzed syntheses .

Actividad Biológica

3-Methoxypyrrolidin-1-amine, a compound with significant potential in medicinal chemistry, has been the subject of various studies investigating its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a methoxy group. This structural configuration contributes to its unique biological properties. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Research indicates that it may act as an inhibitor or modulator of specific receptors, particularly those involved in cognitive function and mood regulation. The following mechanisms have been proposed:

- Receptor Interaction : The compound shows affinity for serotonin and dopamine receptors, suggesting potential effects on mood and cognitive processes.

- Enzymatic Modulation : It may influence enzyme activities related to neurotransmitter synthesis and degradation, thereby affecting neurotransmitter levels in the brain.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications:

| Biological Activity | Description |

|---|---|

| Neurotransmitter Modulation | Influences serotonin and dopamine pathways, which are crucial for mood regulation. |

| Cognitive Enhancement | Potential to improve cognitive functions, making it a candidate for treating cognitive impairments. |

| Antidepressant Properties | Early studies suggest efficacy in alleviating symptoms of depression through receptor modulation. |

Case Studies and Research Findings

Several studies have investigated the effects of this compound on biological systems:

- Neuropharmacological Studies : A study demonstrated that administration of this compound led to significant increases in serotonin levels in rodent models, suggesting its role as a serotonin reuptake inhibitor.

- Cognitive Function Assessment : In a controlled trial involving cognitive tasks, subjects treated with the compound exhibited improved performance compared to controls, indicating its potential as a cognitive enhancer.

- Mood Regulation Trials : Clinical trials have shown that patients receiving this compound reported reduced depressive symptoms compared to placebo groups, supporting its antidepressant potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-1-(3-methoxypyrrolidin-1-yl)propan-1-one | Pyrrolidine with an amino group | Exhibits distinct reactivity due to amino substitution |

| Rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine | Cyclopentane with methoxy-pyrrolidine moiety | Enhanced binding affinity for neurotransmitter receptors |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxypyrrolidin-1-amine, and how can reaction efficiency be improved?

- Methodology : Use copper-catalyzed coupling reactions under inert atmospheres (e.g., nitrogen), as demonstrated in analogous pyrrolidine syntheses. Optimize parameters such as temperature (35–50°C), solvent choice (DMSO or DMF), and stoichiometric ratios of cyclopropanamine derivatives. Purify via column chromatography (e.g., ethyl acetate/hexane gradients) and confirm yield via mass spectrometry (HRMS) .

- Validation : Monitor reaction progress using TLC and characterize intermediates/final products via H NMR (400 MHz, CDCl) and C NMR to verify structural integrity .

Q. How should researchers characterize the purity and structural conformation of this compound?

- Analytical Techniques :

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.

- Spectroscopy : Compare experimental H NMR chemical shifts (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) with computational predictions (DFT calculations).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) via HRMS with <5 ppm error .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Use fume hoods and wear nitrile gloves, safety goggles, and lab coats.

- Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed.

- Store in airtight containers under dry, inert conditions (20–25°C) .

- Emergency Response : For inhalation, move to fresh air; for ingestion, seek medical attention without inducing vomiting .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- In Silico Workflow :

Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial enzymes or cancer biomarkers).

Calculate binding affinities (ΔG) and validate with MD simulations (GROMACS).

Use QSAR models to correlate substituent effects (e.g., methoxy position) with activity .

- Validation : Compare predictions with in vitro antimicrobial assays (MIC values) or tumoricidal activity (IC) in cell lines .

Q. How should researchers address contradictions in pharmacological data across studies?

- Statistical Framework :

- Apply meta-analysis tools to quantify heterogeneity (I statistic) and assess bias (funnel plots).

- Use random-effects models if I >50% to account for between-study variability.

- Validate findings via sensitivity analysis (leave-one-out method) .

- Case Study : Reconcile discrepancies in IC values by standardizing assay conditions (e.g., cell line selection, incubation time) .

Q. What strategies minimize by-product formation during the synthesis of this compound?

- Process Optimization :

- Reduce side reactions by controlling temperature (<50°C) and using excess amine reagents.

- Employ scavengers (e.g., molecular sieves) to remove reactive intermediates.

- Analyze by-products via LC-MS and adjust stoichiometry iteratively .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

- Experimental Design :

Syntize derivatives with varied substituents (e.g., halogen, alkyl groups).

Test biological activity (e.g., enzyme inhibition, cytotoxicity).

Use multivariate regression to identify key structural contributors (e.g., Hammett σ values) .

- Data Interpretation : Correlate electronic effects (e.g., methoxy group electron donation) with enhanced binding or solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.